molecular formula C17H18FN3O5S B2860417 2-fluoro-5-(N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid CAS No. 2034223-96-4

2-fluoro-5-(N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid

Cat. No. B2860417
CAS RN: 2034223-96-4
M. Wt: 395.41
InChI Key: GSAWRHUKRPEUGW-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)sulfamoyl)benzoic acid, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Fluorinated Compounds in Disease Inhibition

Fluorinated heterocyclic compounds, which include sulfur and nitrogen in their structure, have been synthesized for potential therapeutic applications. For instance, compounds with similar structural features have been investigated for their roles as photochemical probe agents in inhibiting Vitiligo diseases, comparing their efficacy with known drugs like Nystatin and Nalidixic acid (Abdel-Rahman, Makki, & Bawazir, 2010). This suggests that the compound could be explored for similar pharmacological applications.

Environmental Transport and Fate of Fluorinated Compounds

Research on perfluoroalkyl acids (PFAAs), including short-chain compounds as substitutes for longer-chain versions, highlights the environmental persistence and transport mechanisms of fluorinated compounds. For example, a study on the occurrence and transport of PFAAs in a lake near a fluorochemical industry base showed the dominance of short-chain PFAAs in surface water, indicating different adsorption potentials and transport behaviors compared to longer-chain compounds (Zhou et al., 2013). This research underscores the environmental relevance of fluorinated compounds, including their potential bioaccumulation and environmental degradation pathways.

COX-2 Inhibition for Therapeutic Purposes

Fluorinated compounds have also been studied for their COX-2 inhibitory activities, suggesting potential applications in anti-inflammatory and cancer therapy. For instance, derivatives of 4,5-diaryl-1H-pyrazole-3-ol, structurally related to the compound of interest, have shown promise as COX-2 inhibitors, indicating a potential pathway for developing new therapeutic agents (Patel et al., 2004).

Synthesis and Application of Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocyclic compounds, including pyrazolones and pyrimidines, demonstrates the chemical versatility and potential pharmaceutical applications of such structures. These compounds are utilized for their efficacious synthesis and potential biological activities, hinting at the broad applicability of fluorine-containing compounds in drug development and other areas of chemical research (Shi, Wang, & Schlosser, 1996).

properties

IUPAC Name

2-fluoro-5-[(4-pyrazin-2-yloxycyclohexyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c18-15-6-5-13(9-14(15)17(22)23)27(24,25)21-11-1-3-12(4-2-11)26-16-10-19-7-8-20-16/h5-12,21H,1-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAWRHUKRPEUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid

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